4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodoaniline: 4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline ) is a chemical compound with the molecular formula C₁₆H₁₈N₄O₂S₂I . Let’s break down its structure:
- The aniline core (C₆H₅NH₂) provides the aromatic backbone.
- The iodine atom (I) is attached to the benzene ring.
- The thiazole ring (C₃H₃NS₂) contributes to its heterocyclic structure.
- The pyrrolidine group (C₄H₉N) is connected via a sulfonyl bridge.
Preparation Methods
Synthetic Routes::
Iodination of Aniline:
Thiazole Formation:
- Industrial-scale production typically involves batch or continuous processes.
- Precise conditions and catalysts vary based on the specific method employed.
Chemical Reactions Analysis
Oxidation: 4-iodoaniline can undergo oxidation to form 4-iodo-N-(2-methyl-4-nitrophenyl)benzenesulfonamide.
Reduction: Reduction of the nitro group yields 4-amino-N-(2-methyl-4-nitrophenyl)benzenesulfonamide.
Substitution: The iodine atom can be replaced by other nucleophiles (e.g., amines or thiols).
Common Reagents: Iodine, reducing agents (e.g., SnCl₂), and nucleophiles.
Major Products: Various derivatives based on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for designing novel organic molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Employed in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other halogenated anilines, thiazole derivatives, and sulfonyl-containing compounds.
Uniqueness: The combination of iodine, thiazole, and pyrrolidine moieties sets it apart.
Properties
Molecular Formula |
C20H20IN3O2S2 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-methyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H20IN3O2S2/c1-23-19(14-27-20(23)22-17-8-6-16(21)7-9-17)15-4-10-18(11-5-15)28(25,26)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3 |
InChI Key |
KFYOESMGKDLIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CSC1=NC2=CC=C(C=C2)I)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.